molecular formula C7H9BrN2O B1524875 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1311569-68-2

2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1524875
CAS No.: 1311569-68-2
M. Wt: 217.06 g/mol
InChI Key: ZWFRPARVZXQLOV-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1311569-68-2) is a brominated ketone derivative of a 1,3-dimethylpyrazole, serving as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C₇H₉BrN₂O and a molecular weight of 217.06 g/mol , this compound features an reactive α-haloketone group, making it an ideal electrophile for nucleophilic substitution reactions, particularly in the synthesis of more complex heterocyclic systems . Its core structure, the pyrazole ring, is a privileged scaffold in rational drug design, found in a spectrum of pharmacological agents with cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory activities . The compound is specifically employed as a key precursor in synthetic routes, for example, in the preparation of quinoxaline derivatives that are relevant to the synthesis of active pharmaceutical ingredients . Researchers value this compound for its role in exploring structure-activity relationships (SAR), where substitutions on the pyrazole ring can significantly influence the potency, efficacy, and selectivity of resulting candidate molecules . The product requires specific storage conditions in an inert atmosphere at -20°C . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-bromo-1-(1,3-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFRPARVZXQLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311569-68-2
Record name 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
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Biological Activity

2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, with the molecular formula C7_7H9_9BrN2_2O, has garnered attention for its diverse biological activities. This compound is a derivative of pyrazole and has been studied for its potential applications in medicinal chemistry, particularly in the realms of antibacterial, antifungal, and anticancer activities.

PropertyValue
Chemical Formula C7_7H9_9BrN2_2O
Molecular Weight 217.06 g/mol
CAS Number 1311569-68-2
MDL Number MFCD28133095
IUPAC Name 2-bromo-1-(1,3-dimethylpyrazol-4-yl)ethanone
Appearance Powder
Storage Conditions Inert atmosphere, -20°C

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests revealed that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of pyrazole derivatives included this compound. The results showed that this compound not only inhibited bacterial growth but also led to complete cell death within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that it can effectively combat fungal pathogens, making it a potential candidate for developing antifungal therapies. The mechanisms behind its antifungal action are still under investigation but may involve disruption of fungal cell membrane integrity or inhibition of essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival .

Research Findings on Anticancer Activity

A detailed study assessed the cytotoxic effects of this pyrazole derivative on several cancer cell lines. The findings indicated that it exhibited significant cytotoxicity with IC50_{50} values comparable to standard chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties often exhibit antimicrobial activity. The presence of the bromine atom in 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one may enhance its effectiveness against certain bacterial strains, making it a candidate for further investigation in the field of antibiotics.

Anti-inflammatory Effects
Studies suggest that pyrazole derivatives can possess anti-inflammatory properties. The compound's structure may allow it to inhibit pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry Applications

Drug Development
The unique structural features of this compound position it as a promising scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets could be explored in the synthesis of novel drugs aimed at treating conditions such as cancer and autoimmune disorders.

CYP Enzyme Inhibition
The compound has shown potential as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This property can be crucial for drug metabolism studies and the design of drugs with reduced side effects due to interactions with metabolic pathways.

Agrochemical Applications

Pesticide Development
Given its biological activity, this compound could be explored as a lead compound for developing new pesticides. Its efficacy against pests while maintaining safety for non-target organisms is an area ripe for research.

Preparation Methods

Bromination Using Pyridinium Tribromide or Pyridinium Hydrobromide Perbromide

  • Reaction Conditions:

    • Solvents: Dichloromethane (DCM) and absolute ethanol
    • Temperature: Around 15–20 °C
    • Time: 3 to 18 hours
    • Atmosphere: Inert atmosphere recommended for scale-up
  • Procedure:
    A solution of the pyrazole ethanone precursor is dissolved in DCM and ethanol, then treated portion-wise with pyridinium tribromide or pyridinium hydrobromide perbromide. The reaction mixture is stirred at room temperature or slightly below for several hours until completion. After reaction, the mixture is quenched with water and extracted. The organic layer is dried, filtered, and concentrated. The crude product is washed with water and dried to yield the brominated product.

  • Yields:

    • Up to 89% yield reported for small scale (e.g., 230 mmol scale)
    • About 85% yield achieved on large scale (multi-mole scale) with careful temperature control and inert atmosphere
  • Notes:
    This method is favored for its high yield and mild conditions. The solidification of the reaction mixture during the process facilitates isolation by filtration.

Bromination Using N-Bromosuccinimide (NBS)

  • Reaction Conditions:

    • Solvent: Tetrachloromethane (CCl4)
    • Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide
    • Temperature: Reflux (~80 °C)
    • Time: 14 to 24 hours
    • UV irradiation may be used to initiate radical bromination
  • Procedure:
    The ethanone precursor and NBS are dissolved in CCl4. Radical initiators such as AIBN or dibenzoyl peroxide are added, and the mixture is heated under reflux or irradiated with UV light to promote radical bromination at the α-position of the ethanone. After completion, the reaction mixture is cooled, quenched with water, and extracted. The product is purified by column chromatography.

  • Yields:

    • Typically lower yields (~20%) compared to pyridinium tribromide methods
    • Product isolated as a yellow oily or solid compound
  • Notes:
    Radical bromination is less selective and may lead to side reactions, explaining the lower yield. This method is less favored for large-scale synthesis.

Bromination Using Elemental Bromine in the Presence of Hydrogen Bromide

  • Reaction Conditions:

    • Solvents: Chloroform and acetic acid mixture
    • Temperature: Room temperature (~20 °C)
    • Time: 1 hour
  • Procedure:
    The ethanone precursor is dissolved in chloroform and treated with a mixture of bromine and hydrogen bromide in acetic acid. Bromine is added dropwise to the solution under stirring. The reaction proceeds rapidly, and after completion, the mixture is concentrated and triturated with ethyl acetate. The crude product is washed and dried to yield the brominated compound.

  • Yields:

    • Moderate to good yields (~85–90%) reported
    • Product isolated as a solid after workup
  • Notes:
    This electrophilic bromination method is efficient and suitable for small to medium scale synthesis.

Comparative Data Table of Preparation Methods

Method Brominating Agent Solvent(s) Temp (°C) Time Yield (%) Notes
Pyridinium tribromide/perbromide Pyridinium tribromide or hydrobromide perbromide DCM/ethanol 15–20 3–18 h 85–89 High yield, mild conditions, scalable
Radical bromination N-Bromosuccinimide + AIBN or dibenzoyl peroxide Tetrachloromethane (CCl4) Reflux (~80) 14–24 h ~20 Lower yield, radical conditions, UV light
Electrophilic bromination with Br2 + HBr Bromine + hydrogen bromide Chloroform/acetic acid 20 1 h 85–90 Efficient, rapid, moderate scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, and how can side reactions be minimized?

  • Methodology : The compound is typically synthesized via bromination of the parent ketone. For example, bromine in acetic acid under controlled heating (e.g., 80°C for 20 minutes) is effective, but side reactions like over-bromination or decomposition can occur. Monitoring via TLC and precise stoichiometric control (1:1 molar ratio of substrate to bromine) is critical. Post-reaction cooling and acidification with HCl help precipitate the product, which is then crystallized from ethanol .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodology : Recrystallization using ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from bromination byproducts. Purity should be confirmed via HPLC (>95%) and 1^1H NMR to detect residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during X-ray refinement?

  • Methodology : Use the SHELXL software suite for refinement, employing PART and SUMP instructions to model disorder. For example, if the bromine atom exhibits positional disorder, split it into two sites with occupancy factors refined to converge below 0.05 Å2^2. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry elements .

Q. How to address contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

  • Methodology : NMR may indicate dynamic processes (e.g., rotational isomerism) that are "frozen" in the crystal lattice. Compare 13^13C NMR chemical shifts with DFT-calculated values for the crystallographic conformation. If discrepancies persist, conduct variable-temperature NMR to probe conformational flexibility .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

  • Methodology : Analyze hydrogen bonds (C–H⋯O/N) and halogen interactions (Br⋯Br) using Mercury software. For example, Br⋯Br contacts (3.50–3.65 Å) contribute to dense packing, increasing melting point and stability. Quantify these interactions via Hirshfeld surface analysis .

Q. What mechanistic insights exist for the bromination of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one?

  • Methodology : Kinetic studies using in-situ IR or 1^1H NMR reveal a radical pathway initiated by Br2_2 homolysis. Competitive electrophilic substitution at the pyrazole ring can occur; mitigate this by using dilute bromine and low temperatures (0–5°C). Computational modeling (Gaussian, B3LYP/6-31G*) predicts regioselectivity .

Q. How to design bioactivity assays targeting the pyrazole-bromoketone moiety for antimicrobial applications?

  • Methodology : Screen against Gram-positive bacteria (e.g., S. aureus) using microdilution assays (MIC determination). The bromine atom enhances lipophilicity, improving membrane penetration. Compare with non-brominated analogs to isolate electronic effects. Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform Fukui function analysis (DFT, solvent model = acetone) to identify electrophilic centers. The ketone carbon (f+^+ > 0.25) is more reactive than the pyrazole ring. Validate with experimental kinetics: monitor reaction with piperidine via 1^1H NMR, correlating rate constants with computed activation energies .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
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2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

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